2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
The compound “2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It is related to a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds . This class of compounds is structurally similar to N-arylpiperazines , which are known to have significant bioactivity and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethylsulfonyl group, a piperazine ring, and a benzimidazole ring . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Scientific Research Applications
Antiviral Activity
Research has explored derivatives of imidazole, including structures similar to "2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole", for their potential antiviral activities. For example, compounds synthesized from similar structures have been evaluated for their anti-HIV-1 and anti-HIV-2 activities in MT-4 cells, highlighting the exploration of imidazole derivatives as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Electrophysiological Activity
Studies on imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , have shown cardiac electrophysiological activities, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Alzheimer's Disease Research
Compounds structurally related to "this compound" have been investigated for the treatment of Alzheimer’s disease, particularly focusing on their metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for understanding their pharmacokinetic properties (Sawant-Basak et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies are significant for industrial applications, particularly in protecting metal surfaces from corrosive damage (Yadav et al., 2016).
Anticancer Research
Several studies have synthesized and evaluated the anticancer activities of benzimidazole derivatives, including compounds with structural features akin to "this compound". These compounds have been tested against various cancer cell lines, offering insights into the design of potential anticancer agents (Mallesha et al., 2012; Al-Soud et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole are likely to be G protein-coupled receptors, specifically the alpha1-adrenergic receptors . These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways are those involving the alpha1-adrenergic receptors. These receptors are part of the adrenergic system, which regulates a variety of physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In liver microsomes and recombinant cytochrome P450 (P450) isozymes, similar compounds have been predominantly metabolized by CYP3A . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the alpha1-adrenergic receptors. Activation can lead to contraction of smooth muscles, while blockade can result in relaxation of these muscles .
Properties
IUPAC Name |
2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTFANUQLRYDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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